molecular formula C13H19NO B030786 Desthienylethyl rotigotine CAS No. 101470-23-9

Desthienylethyl rotigotine

Katalognummer: B030786
CAS-Nummer: 101470-23-9
Molekulargewicht: 205.3 g/mol
InChI-Schlüssel: VCYPZWCFSAHTQT-NSHDSACASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Desthienylethyl rotigotine is a metabolite of rotigotine, a non-ergoline dopamine agonist. Rotigotine is primarily used for the treatment of Parkinson’s disease and restless legs syndrome. This compound retains some of the pharmacological properties of its parent compound, making it a subject of interest in pharmacokinetic and pharmacodynamic studies .

Analyse Chemischer Reaktionen

Formation Through Oxidative N-Dealkylation

Desthienylethyl rotigotine is primarily formed via oxidative N-dealkylation of the parent compound, rotigotine. This reaction involves the enzymatic removal of the thienylethyl group from the tertiary amine structure of rotigotine.

  • Enzymatic catalysts :
    • CYP2C19 is the major cytochrome P450 isoform responsible for this reaction, though other CYP isoforms (e.g., CYP3A4, CYP2D6) may contribute .
    • The reaction produces two primary phase I metabolites: This compound and despropyl rotigotine .

Conjugation Reactions

Following dealkylation, this compound undergoes phase II conjugation to form inactive, water-soluble metabolites:

Conjugation TypeEnzyme InvolvedMetabolite FormedExcretion Pathway
SulfationSulfotransferasesThis compound sulfateUrine (10–21% of absorbed dose)
GlucuronidationUGT1A9, UGT2B15This compound glucuronideUrine (minor)
  • Conjugated metabolites account for 71% of total rotigotine excretion in urine .
  • Unconjugated this compound is present in trace amounts (<1% of absorbed dose) .

Key Parameters:

ParameterThis compoundSource
Plasma half-life~10 hours (conjugated)
Renal excretion3.5–4.2% of absorbed dose
Protein binding~90% (unconjugated)
  • Interethnic variability :
    • Japanese subjects excreted 3.5% of the dose as this compound sulfate, compared to 4.2% in Caucasians .

Analytical Methods for Detection

This compound and its conjugates are quantified using:

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) :
    • Lower limit of quantification (LLQ): 0.1 ng/mL .
    • Internal standards: N-despropyl-propafenone oxalate .
  • UV-HPLC :
    • Retention time: ~2 minutes .

Stability and Degradation

  • In vitro studies show this compound is stable under physiological pH (4.5–7.4) but degrades under strong acidic or alkaline conditions .
  • Major degradation products include rotigotine-related compound K and desthienylethyl despropyl rotigotine sulfate .

Clinical Relevance

  • Low pharmacological activity : Despite structural similarity to rotigotine, this compound exhibits negligible dopamine receptor agonist activity due to rapid conjugation .
  • Drug-drug interactions : No significant interactions observed with CYP inhibitors/inducers, as this compound is primarily metabolized via non-CYP pathways .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Dopamine Receptor Agonism
Desthienylethyl rotigotine exhibits activity at dopamine D1, D2, and D3 receptors, which are critical in modulating motor control and behavior. The pharmacological profile suggests that it may contribute to the overall effects of rotigotine by enhancing dopaminergic signaling in the brain, particularly in regions affected by PD .

Transdermal Delivery System
Rotigotine is delivered via a transdermal patch that allows for continuous drug release, maintaining stable plasma concentrations over 24 hours. This method minimizes fluctuations associated with oral dosing and bypasses first-pass metabolism, leading to improved bioavailability and patient adherence . The pharmacokinetics of this compound indicate it plays a role in the drug's overall efficacy and safety profile.

Clinical Applications

Parkinson's Disease Treatment
Rotigotine, including its metabolites like this compound, is approved for both early and advanced stages of PD. Clinical studies have demonstrated its effectiveness in improving motor symptoms and quality of life for patients. The transdermal system has shown comparable efficacy to oral therapies while providing a more stable plasma concentration profile .

Restless Legs Syndrome Management
The compound is also indicated for moderate to severe RLS. Its ability to provide continuous dopaminergic stimulation makes it suitable for managing symptoms that can disrupt sleep and daily activities .

Case Study: Efficacy in Parkinson's Disease

A study involving 522 subjects across multiple trials assessed the pharmacokinetics and efficacy of rotigotine. Results indicated significant improvements in motor function as measured by the Unified Parkinson’s Disease Rating Scale (UPDRS). Notably, this compound levels correlated with clinical improvements, suggesting its importance in therapeutic outcomes .

Case Study: Safety Profile

In a safety evaluation study, the transdermal delivery of rotigotine was well-tolerated among diverse populations (Caucasian and Japanese). Adverse effects were mostly mild and typical for dopamine agonists. The elimination of this compound was consistent across subjects, reinforcing its safety as part of the treatment regimen .

Comparative Pharmacokinetics

The following table summarizes key pharmacokinetic parameters relevant to this compound compared to its parent compound:

ParameterRotigotineThis compound
Bioavailability 37% (transdermal)Not explicitly stated
Elimination Half-Life 5-7 hours3.5-4.2% excreted via urine
Volume of Distribution >2500 LNot explicitly stated
Clearance Rate 300-600 L/hNot explicitly stated

Wirkmechanismus

The mechanism of action of desthienylethyl rotigotine involves its interaction with dopamine receptors. Like rotigotine, it acts as an agonist at dopamine receptors, particularly the D1, D2, and D3 subtypes. This interaction helps in mimicking the effects of dopamine, thereby alleviating symptoms of Parkinson’s disease and restless legs syndrome. The molecular targets include the dopamine receptors, and the pathways involved are primarily related to dopaminergic neurotransmission .

Vergleich Mit ähnlichen Verbindungen

Desthienylethyl rotigotine is similar to other dopamine agonists like pramipexole and ropinirole. it is unique in its specific interaction with dopamine receptors and its metabolic profile. Unlike pramipexole and ropinirole, which are primarily used in their unchanged form, this compound is a metabolite, providing insights into the metabolic fate of rotigotine. Other similar compounds include apomorphine and bromocriptine, which also act on dopamine receptors but have different pharmacokinetic properties .

Biologische Aktivität

Desthienylethyl rotigotine is a significant metabolite of rotigotine, a non-ergolinic dopamine agonist primarily used in the treatment of Parkinson's Disease (PD) and Restless Legs Syndrome (RLS). Understanding the biological activity of this compound is crucial for evaluating its pharmacological effects, safety, and therapeutic potential.

Overview of Rotigotine

Rotigotine acts on multiple dopamine receptor subtypes (D1 to D5) and has additional activity at serotonergic and adrenergic receptors. It is administered via a transdermal patch, which allows for continuous drug delivery and stable plasma concentrations over 24 hours. The pharmacokinetics of rotigotine have been studied extensively, revealing important insights into its metabolism, efficacy, and tolerability across different populations.

Pharmacokinetics of this compound

This compound is formed through the metabolic pathway of rotigotine. The pharmacokinetic parameters associated with this metabolite have been characterized in various studies. Key findings include:

  • Absorption and Distribution : Approximately 46% of the administered dose of rotigotine is systemically absorbed through the transdermal patch. The volume of distribution for rotigotine is approximately 84 L/kg after repeated dosing .
  • Metabolism : Rotigotine undergoes extensive hepatic metabolism primarily through conjugation and N-dealkylation. The predominant metabolites in human plasma include sulfate and glucuronide conjugates of both rotigotine and its N-desalkyl metabolites, including this compound .
  • Elimination : About 71% of the administered dose is excreted in urine as inactive conjugates, while only a small fraction is eliminated unchanged. The terminal half-life for this compound has been observed to be around 5 to 7 hours following patch removal .

Case Studies and Clinical Findings

Several clinical studies have evaluated the pharmacokinetics and safety profile of rotigotine, providing insights into the role of its metabolites:

  • Study on Ethnic Variability : A study comparing Japanese and Caucasian subjects showed that the renal elimination of this compound was 3.5% in Japanese subjects and 4.2% in Caucasians. Most adverse events reported were mild and typical for dopamine agonists .
  • Safety and Tolerability : In clinical trials assessing the safety profile of rotigotine, adverse events were predominantly mild. The continuous transdermal delivery system was well-tolerated across diverse populations, indicating a favorable safety profile for both rotigotine and its metabolites like this compound .

Table: Pharmacokinetic Parameters of this compound

ParameterValue (Japanese Subjects)Value (Caucasian Subjects)
Renal Elimination (%)3.5%4.2%
Terminal Half-Life (hours)5-75-7
Volume of Distribution (L/kg)~84~84
Systemic Absorption (%)~46~46

Eigenschaften

IUPAC Name

(6S)-6-(propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-2-8-14-11-6-7-12-10(9-11)4-3-5-13(12)15/h3-5,11,14-15H,2,6-9H2,1H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCYPZWCFSAHTQT-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1CCC2=C(C1)C=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN[C@H]1CCC2=C(C1)C=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30436893
Record name (6S)-6-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30436893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101470-23-9
Record name Desthienylethyl rotigotine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101470239
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (6S)-6-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30436893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-6-(propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DESTHIENYLETHYL ROTIGOTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S0A0O2B54C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Desthienylethyl rotigotine
Reactant of Route 2
Reactant of Route 2
Desthienylethyl rotigotine
Reactant of Route 3
Reactant of Route 3
Desthienylethyl rotigotine
Reactant of Route 4
Desthienylethyl rotigotine
Reactant of Route 5
Desthienylethyl rotigotine
Reactant of Route 6
Desthienylethyl rotigotine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.